REACTION_SMILES
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[CH3:4][O:5][C:6](=[O:7])[c:8]1[cH:9][n:10](-[c:14]2[cH:15][cH:16][n:17][c:18]3[cH:19][cH:20][cH:21][cH:22][c:23]23)[cH:11][c:12]1[CH3:13].[ClH:24].[Li+:3].[O:25]1[CH2:26][CH2:27][CH2:28][CH2:29]1.[OH-:2].[OH2:1].[OH2:30]>>[O:5]=[C:6]([OH:7])[c:8]1[cH:9][n:10](-[c:14]2[cH:15][cH:16][n:17][c:18]3[cH:19][cH:20][cH:21][cH:22][c:23]23)[cH:11][c:12]1[CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cn(-c2ccnc3ccccc23)cc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1cn(-c2ccnc3ccccc23)cc1C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |